![molecular formula C7H10F3NO B15305167 (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B15305167.png)
(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Trifluoromethyl)-2-oxabicyclo[211]hexan-4-yl)methanamine is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Trifluoromethyl)-2-oxabicyclo[211]hexan-4-yl)methanamine typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce amines or hydrocarbons .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful for tracing and imaging studies due to its distinct spectroscopic properties .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of bioavailability and target specificity .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased stability or reactivity. It may also be used in the production of agrochemicals and specialty chemicals .
Mecanismo De Acción
The mechanism of action of (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites. Pathways involved in its mechanism of action may include signal transduction, metabolic regulation, and gene expression modulation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)phenyl-2-azabicyclo[2.1.1]hexan-3-ylmethanamine
- Bicyclo[2.1.1]hexan-2-ylmethanamine hydrochloride
Uniqueness
Compared to similar compounds, (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine stands out due to its unique combination of a trifluoromethyl group and a bicyclic structure. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H10F3NO |
|---|---|
Peso molecular |
181.16 g/mol |
Nombre IUPAC |
[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)6-1-5(2-6,3-11)4-12-6/h1-4,11H2 |
Clave InChI |
SBVVUDNJUWCFJZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(OC2)C(F)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



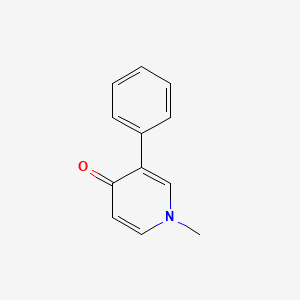
![(S)-6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B15305104.png)
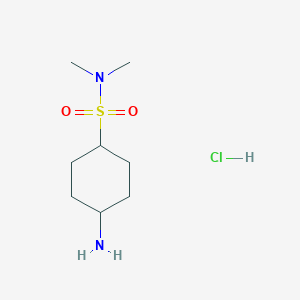
![4-[(2-Aminopropyl)carbamoyl]butanoic acid](/img/structure/B15305115.png)


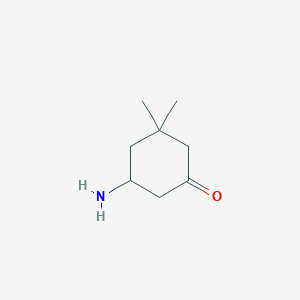
![7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B15305130.png)
![tert-butyl N-[4-(cyclopropylmethoxy)-2-iodophenyl]carbamate](/img/structure/B15305143.png)
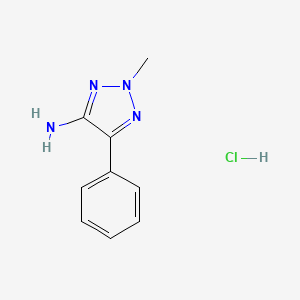
![2,2-Difluorospiro[2.3]hexan-1-aminehydrochloride](/img/structure/B15305154.png)
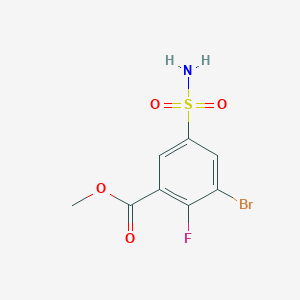
![Tert-butyl 3-{[(2-aminoethyl)amino]methyl}azetidine-1-carboxylate dihydrochloride](/img/structure/B15305163.png)
